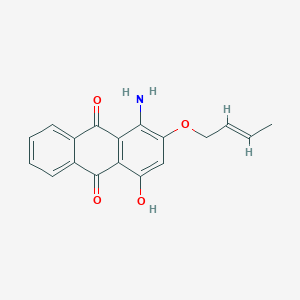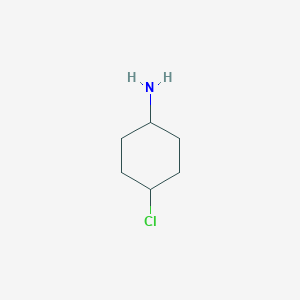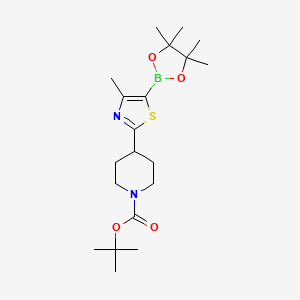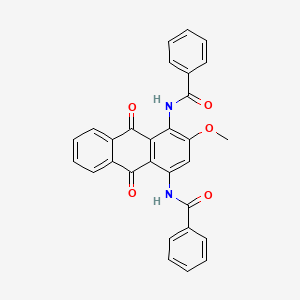![molecular formula C27H27N9Ru+ B13130774 Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) is a coordination compound that features a ruthenium ion complexed with three 2-(1-methyl-1H-imidazol-2-yl)pyridine ligands
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) typically involves the reaction of ruthenium precursors with 2-(1-methyl-1H-imidazol-2-yl)pyridine ligands under controlled conditions. One common method includes the use of ruthenium trichloride as the starting material, which is reacted with the ligands in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state and coordination environment.
Reduction: The compound can also be reduced, which may affect its electronic properties and reactivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of catalysts .
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .
科学研究应用
Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) has a wide range of applications in scientific research:
作用机制
The mechanism by which Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) exerts its effects involves its ability to coordinate with various substrates and catalyze reactions. The ruthenium center can undergo changes in oxidation state, facilitating electron transfer processes that are crucial for catalytic activity. In biological systems, the compound can interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects .
相似化合物的比较
Tris(2,2’-bipyridine)ruthenium(II): Another ruthenium complex with similar coordination properties but different ligands.
Tris(1,10-phenanthroline)ruthenium(II): A compound with phenanthroline ligands, known for its photochemical properties.
Uniqueness: Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+) is unique due to the presence of the imidazole-pyridine ligands, which provide distinct electronic and steric properties compared to other ruthenium complexes.
属性
分子式 |
C27H27N9Ru+ |
|---|---|
分子量 |
578.6 g/mol |
IUPAC 名称 |
2-(1-methylimidazol-2-yl)pyridine;ruthenium(1+) |
InChI |
InChI=1S/3C9H9N3.Ru/c3*1-12-7-6-11-9(12)8-4-2-3-5-10-8;/h3*2-7H,1H3;/q;;;+1 |
InChI 键 |
BHMRDDJSZXTTDW-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.CN1C=CN=C1C2=CC=CC=N2.[Ru+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


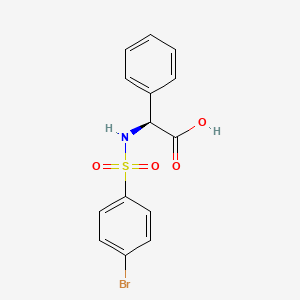

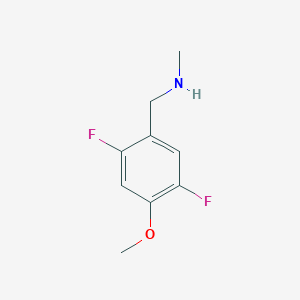
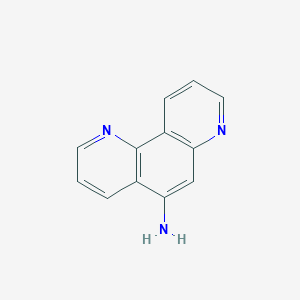
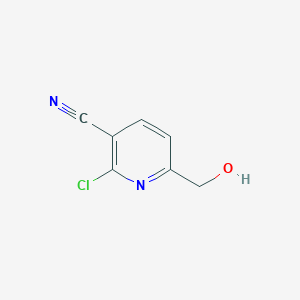
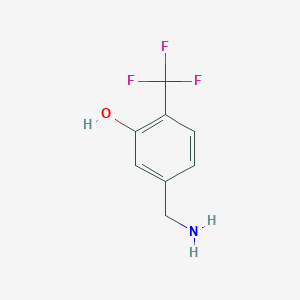


![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

